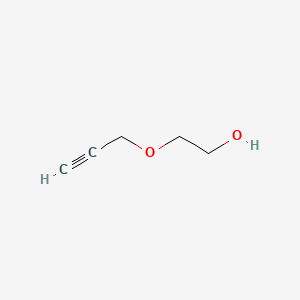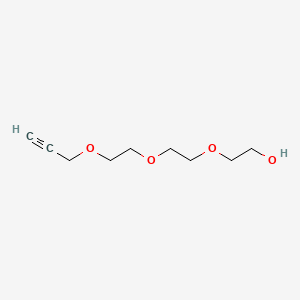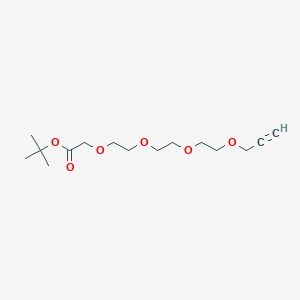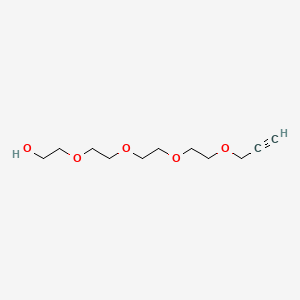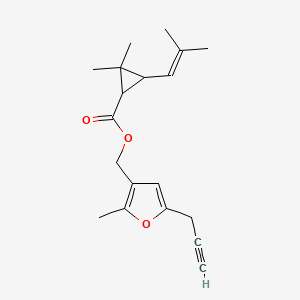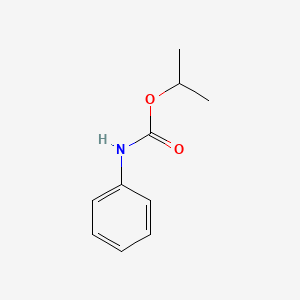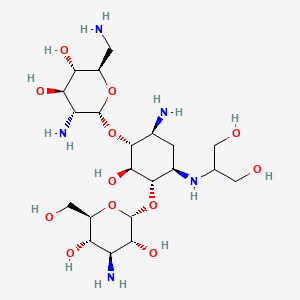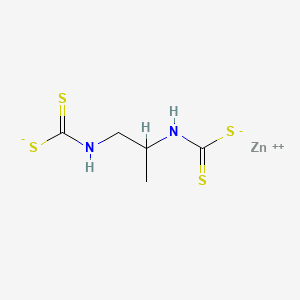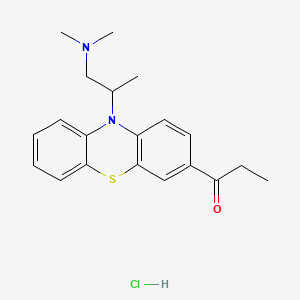
PF-562271
Übersicht
Beschreibung
PF-562271, also known as VS-6062 or PF-271, is an orally bioavailable FAK inhibitor and a PYK2 inhibitor with potential antineoplastic and antiangiogenic activities . It has shown promising preclinical data and has been found to exhibit an anti-migration effect on some cancer cells .
Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms. Its exact mass is 507.13 and its molecular weight is 507.492 .
Chemical Reactions Analysis
This compound is a potent, ATP-competitive, reversible inhibitor of FAK and Pyk2 catalytic activity . It inhibits FAK phosphorylation in a dose-dependent manner . This compound treatment significantly inhibits cell adhesion and migration by inhibiting p-FAK expression and decreasing the FA surface area .
Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 507.492. Its elemental composition includes carbon (49.70%), hydrogen (3.97%), fluorine (11.23%), nitrogen (19.32%), oxygen (9.46%), and sulfur (6.32%) . It has poor solubility in DMSO and water .
Wissenschaftliche Forschungsanwendungen
PF-562271 in der Krebsforschung: This compound, auch bekannt als PF-00562271 freie Base oder this compound freie Base, ist eine Verbindung mit verschiedenen Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Krebsforschung. Nachfolgend finden Sie detaillierte Abschnitte, die sich auf einzigartige Anwendungen von this compound in der Krebsforschung konzentrieren.
Hemmung des Tumorwachstums
This compound hat in verschiedenen Tiermodellen das Tumorwachstum gehemmt. Beispielsweise führte die orale Verabreichung von this compound in einer Dosis von 5 mg/kg zu einem Anstieg von Osteocalcin und spongiösem Knochen, wodurch das Wachstum von Tumorzellen, die in die Tibia von Ratten implantiert wurden, verlangsamt wurde . In ähnlicher Weise hemmte es in einer Dosis von 25 mg/kg das Wachstum von Tumorzellen und induzierte Apoptose in Mausmodellen, die H125-Lungen-Xenograft-Tumoren und PC3M-luc-C6-Xenografte trugen .
Hemmung der FAK-Phosphorylierung
Die Verbindung ist wirksam bei der Hemmung der FAK-Phosphorylierung in Tumoren in zeit- und dosisabhängiger Weise, wenn sie Mäusen mit U87 mg-Tumoren oral in Dosen unter 33 mg/kg verabreicht wird .
Zellhaftung und -migration
Die Behandlung mit this compound hemmte die Zellhaftung und -migration von SKOV3- und A2780-Zellen signifikant, indem sie die p-FAK-Expression hemmte und die Oberfläche der fokalen Adhäsion (FA) verkleinerte .
Koloniebildung und Zellseneszenz
Darüber hinaus hemmte die Behandlung mit this compound die Koloniebildung und induzierte Zellseneszenz durch Zellzyklusarrest in der G1-Phase, der durch die Hemmung der DNA-Replikation vermittelt wurde .
Antitumoraktivität und Pharmakologie
This compound hat in präklinischen Studien eine Antitumoraktivität gezeigt und eine Potenz in zellbasierten Assays zur Messung von Phospho-FAK mit einem IC50 von 5 nmol/L gezeigt .
Pharmakokinetik bei Krebspatienten
Die Pharmakokinetik von PF-00562271 wurde bei Patienten mit nicht-hämatologischen Malignomen während einer First-in-Human-Dosis-Eskalationsstudie charakterisiert, um sein Potenzial als Antikrebsmittel zu beurteilen .
Wirkmechanismus
Target of Action
PF-562271 primarily targets the non-receptor tyrosine kinases, Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) . These kinases play crucial roles in various cellular processes, including cell proliferation, migration, morphology, and survival .
Mode of Action
This compound binds to the ATP-binding site of FAK and Pyk2, forming hydrogen bonds with the main chain atoms in the kinase hinge region . This binding inhibits the catalytic activity of FAK and Pyk2, thereby disrupting their signaling pathways .
Biochemical Pathways
The inhibition of FAK and Pyk2 by this compound affects several biochemical pathways. These include the cell cycle, cytoskeleton, angiogenesis, and protein tyrosine kinase pathways . By inhibiting these pathways, this compound can disrupt cell proliferation and migration, and induce cell cycle arrest .
Pharmacokinetics
This compound is readily absorbed, with the maximum serum concentration achieved between 0.5 to 5 hours after administration . The systemic exposure to this compound increases in a dose-dependent manner . The pharmacokinetics of this compound is nonlinear, with more than proportional accumulation observed at steady-state exposure .
Result of Action
The inhibition of FAK and Pyk2 by this compound leads to significant cellular effects. It inhibits cell adhesion and migration, decreases the focal adhesion (FA) surface area, and induces cell senescence through G1 phase cell cycle arrest mediated by DNA replication inhibition . These effects can lead to the inhibition of tumor growth and metastasis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other drugs, the physiological state of the cells, and the specific microenvironment within the tumor
Eigenschaften
IUPAC Name |
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N7O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDKLVOWGIOKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471000 | |
| Record name | PF-562271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
717907-75-0 | |
| Record name | PF-00562271 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0717907750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-562271 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-562271 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5BX8ZA7UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of PF-562271?
A1: this compound primarily acts by inhibiting the kinase activity of FAK and Pyk2. [, , ] It binds to the kinase domain of these enzymes, preventing the phosphorylation of downstream signaling molecules. []
Q2: What are the downstream consequences of FAK and Pyk2 inhibition by this compound?
A2: Inhibition of FAK and Pyk2 by this compound disrupts multiple downstream signaling pathways, including:
- FAK/Paxillin axis: this compound disrupts F-actin reorganization by suppressing the FAK/Paxillin axis. []
- AKT/mTOR pathway: this compound treatment leads to the downregulation of AKT/mTOR activity. [, , ]
- ERK pathway: Inhibition of FAK by this compound affects the phosphorylation of ERK1/2, suggesting involvement of the FAK-ERK signaling pathway. [, , ]
- Cell cycle regulation: this compound induces cell cycle arrest, impacting cell proliferation. [, ]
- Integrin signaling: this compound targets integrin signaling by inhibiting FAK phosphorylation, which mediates integrin signaling pathways. [, ]
- Inflammatory responses: this compound alleviates endothelial cell damage by lowering cellular oxidative stress levels and reducing inflammatory responses. []
Q3: What is the molecular formula and weight of this compound?
A3: The specific molecular formula and weight of this compound are not provided in the research articles provided.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research articles do not include information regarding spectroscopic data for this compound.
Q5: How stable is this compound under different conditions?
A5: While specific data on this compound stability isn't detailed in the articles, one study highlights its excellent plasma stability with a half-life greater than 194.8 minutes. [] This suggests potential for in vivo applications, but further research is needed for comprehensive stability profiling.
Q6: Does this compound exhibit any catalytic properties?
A6: this compound functions as a kinase inhibitor, not a catalyst. It binds to the active site of FAK and Pyk2, preventing their catalytic activity. [, , ]
Q7: Have any computational studies been conducted on this compound?
A7: Yes, molecular dynamics (MD) simulations and docking studies have been employed to understand the interaction of this compound and its analogs with FAK. [] These computational approaches can provide insights into binding affinities, key interactions, and aid in the design of more potent and selective inhibitors.
Q8: What is known about the SAR of this compound and its analogs?
A8: Studies focusing on thieno[3,2-d]pyrimidine derivatives, structurally related to this compound, have explored their SAR. [] These investigations revealed that modifications in this scaffold can significantly impact FAK inhibitory activity, selectivity profiles against other kinases, and ultimately, in vivo efficacy.
Q9: Are there any specific formulation strategies mentioned to improve the stability, solubility, or bioavailability of this compound?
A9: While these aspects are crucial for drug development, the provided research articles primarily focus on the in vitro and in vivo activity and mechanism of action of this compound. They do not offer in-depth information on SHE regulations, detailed PK/PD profiles, resistance mechanisms, comprehensive toxicology data, or other aspects listed in points 8 through 26.
Q10: What is the historical context of FAK and Pyk2 as drug targets?
A27: FAK and Pyk2 emerged as attractive targets for cancer therapy due to their roles in tumor cell proliferation, survival, migration, and angiogenesis. [, ] The development of selective and potent inhibitors like this compound represents a significant milestone in this field.
Q11: Are there any cross-disciplinary applications of this compound?
A11: Research on this compound highlights its potential in various medical fields beyond oncology, including:
- Cardiac fibrosis: this compound demonstrated the ability to attenuate cardiac fibrosis in mice models. [] This suggests potential applications in treating cardiac diseases associated with fibrosis.
- Knee osteoarthritis: Studies indicate that this compound may play a role in improving knee osteoarthritis by modulating the FAK-PI3K signaling pathway. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






